molecular formula C19H17FN2O3S B2413649 Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321794-63-1

Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2413649
CAS No.: 1321794-63-1
M. Wt: 372.41
InChI Key: LDBLDNJOVHWXQW-VZCXRCSSSA-N
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Description

Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Scientific Research Applications

Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 4-fluorobenzoyl chloride with 2-amino-5,7-dimethyl-1,3-benzothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.

    Fluorobenzoyl Derivatives: Compounds like 4-fluorobenzoyl chloride and 4-fluorobenzoyl bromide are structurally related.

Uniqueness

Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of a benzothiazole ring, a fluorobenzoyl group, and an ester functionality. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-11-8-12(2)17-15(9-11)22(10-16(23)25-3)19(26-17)21-18(24)13-4-6-14(20)7-5-13/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBLDNJOVHWXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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